3-Amino-2,4,6-triiodobenzoic acid

Description

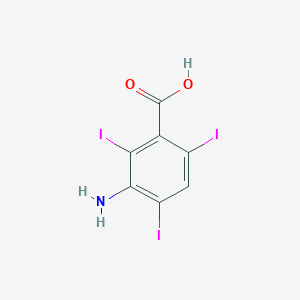

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I3NO2/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQFFHSJUJDRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)N)I)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67031-56-5 (mono-hydrochloride salt) | |

| Record name | 3-Amino-2,4,6-triiodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003119151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60185120 | |

| Record name | 3-Amino-2,4,6-triiodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3119-15-1 | |

| Record name | 3-Amino-2,4,6-triiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3119-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,4,6-triiodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003119151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3119-15-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-2,4,6-triiodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2,4,6-triiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2,4,6-TRIIODOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99H77D8MTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Amino-2,4,6-triiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical and physical properties of 3-Amino-2,4,6-triiodobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to iodinated contrast media.[1][2][3] This guide includes structured data, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate key processes.

Core Chemical and Physical Properties

This compound is a heavily substituted benzene derivative. Its high iodine content is central to its application in fields requiring radiopacity. The compound is typically a light yellow to tan or slightly yellow powder.[1][2]

Table 1: General Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [4] |

| CAS Number | 3119-15-1 | [4] |

| Molecular Formula | C₇H₄I₃NO₂ | [4][5] |

| Molecular Weight | 514.83 g/mol | [4][5][6] |

| Canonical SMILES | C1=C(C(=C(C(=C1I)N)I)C(=O)O)I | [4] |

| InChI Key | QMQFFHSJUJDRPG-UHFFFAOYSA-N | [4] |

| Appearance | Light yellow to tan powder |[1][2] |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 190-192 °C (decomposes)[2], 197-199 °C[6] | [2][6] |

| Water Solubility | Insoluble | [1][2][7] |

| Density | 3.02 g/cm³ | [2] |

| pKa | 1.50 ± 0.10 (Predicted) | [7] |

| XLogP3 | 2.7 | [2][4] |

| Hydrogen Bond Donor Count | 2 | [2][4] |

| Hydrogen Bond Acceptor Count | 3 |[2][4] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound.

A common method for the preparation of this compound is the direct iodination of 3-aminobenzoic acid.[2][5]

Protocol:

-

Acidification: Suspend m-aminobenzoic acid in a reaction vessel and adjust the pH to 2-3 using 30% hydrochloric acid.

-

Iodination: Add an iodine monochloride solution (dissolved in 20% sodium chloride solution) to the vessel.

-

Initial Reaction: Stir the mixture at room temperature for 3 hours.

-

Heating: Slowly increase the temperature of the reaction mixture to 85-90°C and maintain this temperature for 5-6 hours. The reaction is considered complete when the melting point of a solid sample exceeds 180°C.

-

Quenching: Upon completion, add a sufficient amount of sodium metabisulfite to neutralize any remaining free iodine.

-

Isolation of Crude Product: Filter the hot solution and wash the resulting filter cake with water to obtain the crude product.

The crude product from the synthesis requires purification to remove impurities.[2]

Protocol:

-

Salt Formation: Add the crude product to a 40% sodium hydroxide solution and water to form the sodium salt, heating to 60°C to dissolve.

-

Crystallization: Allow the solution to cool to below 25°C and filter the resulting lavender-colored crystals of the sodium salt.

-

Decolorization: Add the collected crystals to 5-6 times their weight in water and heat to 60-70°C. Add 2% activated carbon to decolorize the solution and filter while hot.

-

Precipitation: Adjust the pH of the filtrate to 2-3 with hydrochloric acid to precipitate the purified this compound.

-

Final Isolation: Filter the purified product, wash the filter cake with water, and dry to yield the final product with a melting point above 198°C.[2]

Structural confirmation and purity assessment are typically performed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy:

-

Methodology: The FTIR spectrum is commonly obtained using a Potassium Bromide (KBr) wafer technique.[4] A small amount of the dried sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet. The pellet is then analyzed using an FTIR spectrometer.

-

Purpose: This analysis identifies characteristic functional groups present in the molecule, such as N-H stretches from the amine, O-H and C=O stretches from the carboxylic acid, and C-I stretches.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[4] A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and placed in an NMR tube.

-

Purpose: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton of the molecule. This combination allows for the unambiguous confirmation of the compound's structure.

-

Applications and Safety

-

Primary Use: this compound serves as a crucial building block. It is used to prepare polymeric hydrogel particles for vascular embolization and is a precursor in the synthesis of X-ray contrast agents like Diatrizoic acid and Iodipamide.[1][2][3]

-

Safety Profile: The compound is considered moderately toxic if ingested.[1] GHS classifications indicate it can cause skin and serious eye irritation.[2][4] When heated to decomposition, it may emit toxic fumes of iodine and nitrogen oxides.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this chemical.

References

- 1. This compound | 3119-15-1 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. veeprho.com [veeprho.com]

- 4. This compound | C7H4I3NO2 | CID 18387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound CAS#: 3119-15-1 [m.chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 3-Amino-2,4,6-triiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-Amino-2,4,6-triiodobenzoic acid, a key chemical intermediate, from 3-aminobenzoic acid. The document details the underlying chemical pathway, a comprehensive experimental protocol, and quantitative data to support reproducibility.

Introduction

This compound (C₇H₄I₃NO₂) is a tri-iodinated derivative of 3-aminobenzoic acid with a molecular weight of approximately 514.83 g/mol .[1][2] Due to its structure, it serves as a valuable building block in various fields of chemical synthesis. It is notably used in the preparation of advanced materials such as polymeric hydrogel-based particles designed for vascular embolization procedures.[1] This guide focuses on a robust and well-documented method for its preparation via the direct iodination of 3-aminobenzoic acid.

Synthesis Pathway Overview

The synthesis proceeds via an electrophilic aromatic substitution reaction. The starting material, 3-aminobenzoic acid, possesses two directing groups on the aromatic ring: an amino group (-NH₂) and a carboxylic acid group (-COOH). The amino group is a potent activating ortho-, para-director, strongly enhancing the reactivity of positions 2, 4, and 6. The carboxylic acid group is a deactivating meta-director. The powerful activating effect of the amino group dominates, directing the three iodine atoms to the available ortho and para positions, resulting in the desired this compound.

The most common and effective iodinating agent for this transformation is iodine monochloride (ICl).[1]

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

The following protocol is based on established manufacturing methods for the direct iodination of 3-aminobenzoic acid.[1]

Materials and Reagents

-

m-Aminobenzoic acid

-

30% Hydrochloric acid (HCl)

-

Iodine monochloride (ICl) solution in 20% sodium chloride (NaCl)

-

Sodium metabisulfite (Na₂S₂O₅)

-

40% Sodium hydroxide (NaOH) solution

-

Activated carbon

-

Distilled water

Step-by-Step Procedure

Part A: Iodination Reaction

-

Preparation: Charge a suitable reaction vessel with m-aminobenzoic acid.

-

pH Adjustment: Add water and adjust the pH of the resulting slurry to 2-3 using 30% hydrochloric acid.[1]

-

Addition of Iodinating Agent: To the acidic slurry, add the iodine monochloride solution.[1]

-

Initial Reaction: Stir the reaction mixture vigorously at room temperature for 3 hours.[1]

-

Heating: Slowly increase the temperature of the mixture to 85-90°C and maintain it for 5-6 hours. The reaction is considered complete when the melting point of a sampled solid exceeds 180°C.[1]

-

Quenching: Upon completion, add a sufficient amount of sodium metabisulfite to the mixture to quench any free iodine.[1]

-

Isolation of Crude Product: Allow the mixture to cool to below 25°C. Filter the resulting precipitate and wash the filter cake thoroughly with water to obtain the crude this compound.[1]

Part B: Purification

-

Salt Formation: Transfer the crude product to a separate vessel. Add water and a 40% sodium hydroxide solution to form the sodium salt, ensuring it fully dissolves by heating to 60°C.[1]

-

Decolorization: Add 2% (by weight of crude product) activated carbon to the solution and maintain the temperature at 60-70°C to decolorize.[1]

-

Filtration: Filter the hot solution to remove the activated carbon.

-

Reprecipitation: Adjust the pH of the hot filtrate back to 2-3 with hydrochloric acid to precipitate the purified acid.[1]

-

Final Isolation: Cool the mixture, filter the purified product, wash the filter cake with water, and dry to obtain the final this compound as lavender, scale-like crystals.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value / Condition | Source |

| Reactants & Reagents | ||

| Starting Material | m-Aminobenzoic acid | [1] |

| Iodinating Agent | Iodine Monochloride (in 20% NaCl soln.) | [1] |

| Acid Catalyst | 30% Hydrochloric Acid | [1] |

| Quenching Agent | Sodium Metabisulfite | [1] |

| Purification Base | 40% Sodium Hydroxide | [1] |

| Decolorizing Agent | Activated Carbon | [1] |

| Reaction Conditions | ||

| Initial pH | 2 - 3 | [1] |

| Initial Temperature | Room Temperature | [1] |

| Initial Reaction Time | 3 hours | [1] |

| Heating Temperature | 85 - 90 °C | [1] |

| Heating Time | 5 - 6 hours | [1] |

| Product Specifications | ||

| Final Yield | 72.4% | [1] |

| Final Melting Point | > 198 °C | [1] |

| Appearance | Lavender scale-like crystals | [1] |

Experimental Workflow Visualization

The logical flow of the experimental protocol can be visualized as follows:

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Conclusion

The direct tri-iodination of 3-aminobenzoic acid using iodine monochloride in an acidic medium is an effective and high-yield method for the production of this compound.[1] The procedure involves a straightforward reaction followed by a well-defined purification process, making it suitable for laboratory and potential scale-up applications. Careful control of reaction parameters such as pH, temperature, and time is crucial for achieving optimal results and high purity of the final product.

References

In-Depth Technical Guide: Solubility of 3-Amino-2,4,6-triiodobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Amino-2,4,6-triiodobenzoic acid in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this guide presents data for the closely related and structurally similar compound, Diatrizoic Acid (3,5-Diacetamido-2,4,6-triiodobenzoic acid), to provide valuable insights. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate specific data for the target compound.

Introduction to this compound

This compound is a heavily iodinated aromatic compound. Its structure, featuring both a hydrophilic amino group and a carboxylic acid group, alongside a large, hydrophobic triiodinated benzene ring, results in complex solubility behavior. Understanding its solubility in various organic solvents is critical for a range of applications, including drug formulation, synthesis and purification processes, and the development of analytical methods. While it is reported to be insoluble in water, its solubility in organic solvents is a key parameter for its use in non-aqueous systems.

Solubility Data (Surrogate Compound: Diatrizoic Acid)

The following table summarizes the available solubility data for Diatrizoic Acid. It is crucial to note that the presence of two acetamido groups in Diatrizoic Acid, in place of the single amino group in this compound, will influence its polarity and hydrogen bonding capabilities, thus affecting its solubility. This data should be considered as an estimation and a guide for solvent selection.

| Solvent | Temperature (°C) | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥87.3 mg/mL | - |

| Ethanol | Not Specified | ≥3.85 mg/mL | With sonication and warming |

| Methanol | Not Specified | Soluble | Qualitative observation |

| Dimethylformamide (DMF) | Not Specified | Soluble | Qualitative observation |

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, a well-defined experimental protocol is essential. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted technique.

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The required equilibration time should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a specific temperature and speed to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent using the following formula:

Solubility (mg/mL) = (Concentration from calibration curve) × (Dilution factor)

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Logical Flow for Solvent Selection

This diagram presents a logical approach to selecting appropriate organic solvents for solubility testing based on the polarity of the solute.

Caption: Logical flow for solvent selection based on polarity.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains elusive in the public domain, this guide provides valuable surrogate data and a robust experimental framework for its determination. The provided protocols and logical workflows are intended to equip researchers, scientists, and drug development professionals with the necessary tools to conduct their own solubility studies, leading to a better understanding and utilization of this compound in various scientific and industrial applications. It is recommended that any experimental work is preceded by a thorough safety assessment of the compound and the solvents used.

physical and chemical characteristics of 3-Amino-2,4,6-triiodobenzoic acid

An In-depth Technical Guide to 3-Amino-2,4,6-triiodobenzoic Acid

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized in the tables below, offering a clear comparison of its key characteristics.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄I₃NO₂ | [1][2][3][4] |

| Molecular Weight | 514.83 g/mol | [1][2][3][4][5] |

| Appearance | Slightly yellow to tan powder | [5][6] |

| Melting Point | 190-199 °C (with decomposition) | [5][7] |

| Boiling Point | 478.9 °C at 760 mmHg (Predicted) | [5][7] |

| Density | 2.748 - 3.02 g/cm³ (estimate) | [5][7] |

| Water Solubility | Insoluble | [5][7] |

| pKa | 1.50 ± 0.10 (Predicted) | [7] |

| IUPAC Name | This compound | [1] |

| CAS Number | 3119-15-1 | [2][6] |

Table 2: Computed Properties

| Property | Value | Source(s) |

| XLogP3 | 2.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 514.7376 Da | [1] |

| Monoisotopic Mass | 514.7376 Da | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

| Complexity | 214 | [1] |

| Covalently-Bonded Unit Count | 1 | [1] |

Experimental Protocols

Synthesis of this compound from m-Aminobenzoic Acid[8]

A common method for the synthesis of this compound involves the iodination of m-aminobenzoic acid.[5]

Materials:

-

m-Aminobenzoic acid

-

30% Hydrochloric acid

-

Iodine monochloride solution

-

20% Sodium chloride solution

-

Sodium metabisulfite

-

40% Liquid alkali

-

Activated carbon

Procedure:

-

Add m-aminobenzoic acid to a reaction vessel.

-

Adjust the pH to 2-3 with 30% hydrochloric acid.

-

Add iodine monochloride solution mixed with a 20% sodium chloride solution to the reaction vessel.

-

Stir the mixture at room temperature for 3 hours.

-

Slowly raise the temperature to 85-90°C and maintain for 5-6 hours. The reaction is complete when the melting point of the solid is above 180°C.

-

Add an appropriate amount of sodium metabisulfite to remove any free iodine.

-

Filter the mixture and wash the filter cake with water to obtain the crude product.

-

To the crude product, add 40% liquid alkali and water to form the sodium salt, then heat to 60°C to dissolve.

-

Allow the solution to cool, and filter below 25°C to obtain lavender scale-like crystals.

-

Add the crystals to 5-6 times their weight in water and heat to 60-70°C.

-

Add 2% activated carbon for decolorization and filter.

-

Adjust the pH of the filtrate to 2-3 with hydrochloric acid.

-

Spin-filter the solution, wash the filter cake with water, and dry to obtain the final product.

The reported yield for this method is 72.4%, with a melting point above 198°C.[5]

Visualizations

The following diagram illustrates the synthesis workflow for this compound.

Caption: Synthesis workflow of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and diagnostic agents. Notably, it is a key precursor for nonionic iodinated X-ray contrast agents.[8] It is also utilized in the preparation of polymeric hydrogel-based particles intended for vascular embolization procedures.[5][6] Furthermore, this compound is a vital starting material for the synthesis of Diatrizoic acid and Iodipamide, both of which are used as contrast media.[3][9]

References

- 1. This compound | C7H4I3NO2 | CID 18387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. veeprho.com [veeprho.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | 3119-15-1 [chemicalbook.com]

- 7. This compound CAS#: 3119-15-1 [m.chemicalbook.com]

- 8. 5-Amino-2,4,6-triiodoisophthalic acid | 35453-19-1 [chemicalbook.com]

- 9. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to 3-Amino-2,4,6-triiodobenzoic Acid as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Amino-2,4,6-triiodobenzoic acid, a pivotal chemical intermediate. Its highly substituted aromatic core, featuring three heavy iodine atoms, makes it an essential building block in the synthesis of specialized molecules, particularly in the field of medical diagnostics and polymer science. This guide details its physicochemical properties, synthesis protocols, and key applications, presenting data in a structured format for clarity and ease of use.

Physicochemical Properties

This compound is a light yellow to tan powder characterized by its high molecular weight and density, primarily due to the three iodine atoms on the benzene ring.[1] Its poor solubility in water is a notable property.[2] A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄I₃NO₂ |

| Molecular Weight | 514.83 g/mol |

| CAS Number | 3119-15-1 |

| Appearance | Light yellow to tan powder |

| Melting Point | 190-199 °C (decomposes) |

| Boiling Point | 478.9 °C (Predicted) |

| Density | ~2.75 g/cm³ (Estimate) |

| Water Solubility | Insoluble |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) |

| IUPAC Name | This compound |

Synthesis of the Intermediate

The primary industrial synthesis of this compound involves the direct iodination of m-aminobenzoic acid.[2] This electrophilic substitution reaction places three iodine atoms onto the activated benzene ring.

Experimental Protocol: Iodination of m-Aminobenzoic Acid

This protocol is based on established industrial synthesis methods.[2]

Materials:

-

m-Aminobenzoic acid

-

30% Hydrochloric acid (HCl)

-

Iodine monochloride (ICl) in 20% sodium chloride solution

-

Sodium metabisulfite

-

40% Sodium hydroxide (NaOH) solution

-

Activated carbon

-

Water

Procedure:

-

Acidification: Charge a reaction vessel with m-aminobenzoic acid. Adjust the pH of the slurry to 2-3 using 30% hydrochloric acid.

-

Iodination: Slowly add a solution of iodine monochloride in 20% sodium chloride to the reaction mixture.

-

Reaction Incubation: Stir the mixture at room temperature for 3 hours.

-

Heating: Gradually raise the temperature of the reaction mixture to 85-90°C and maintain this temperature for 5-6 hours. The reaction is considered complete when the melting point of a solid sample exceeds 180°C.

-

Quenching: After the reaction is complete, add a sufficient amount of sodium metabisulfite to quench and remove any free iodine.

-

Isolation of Crude Product: Filter the hot mixture and wash the resulting filter cake with water to obtain the crude this compound.

-

Purification (via Sodium Salt):

-

Add the crude product to a 40% liquid alkali (NaOH) solution and water to form the sodium salt, heating to 60°C to dissolve.

-

Decolorize the solution by adding 2% activated carbon and filter while hot.

-

Cool the filtrate to below 25°C to crystallize the sodium salt.

-

-

Final Precipitation:

-

Dissolve the collected crystals in 5-6 times their volume of water, heating to 60-70°C.

-

Adjust the pH of the filtrate back to 2-3 with hydrochloric acid to precipitate the purified free acid.

-

-

Drying: Filter the suspension, wash the filter cake with water, and dry to yield the final product.

Quantitative Data:

Applications as a Chemical Intermediate

The tri-iodinated structure of this molecule is key to its primary application as a precursor for radiopaque contrast agents. The high electron density of iodine atoms allows for the effective attenuation of X-rays.

Synthesis of Dimeric X-Ray Contrast Agents (e.g., Iodipamide)

This compound is a crucial intermediate for the commercial manufacturing of Iodipamide.[4] Iodipamide is a dimeric, ionic contrast agent used for enhancing the visibility of the bile ducts and gallbladder in a procedure known as cholangiography.[1]

The synthesis involves the coupling of two molecules of the intermediate via their amino groups with a dicarboxylic acid linker, specifically adipoyl chloride (the di-acid chloride of adipic acid). This forms a new amide bond on each molecule, resulting in the final dimeric structure of Iodipamide, which is chemically known as N,N'-adipoyl-bis(this compound).

Experimental Protocol: General Acylation for Iodipamide Synthesis

While specific industrial protocols are proprietary, the fundamental chemical transformation involves a standard acylation reaction.

Materials:

-

This compound

-

Adipoyl chloride

-

An inert, anhydrous solvent (e.g., dioxane, chloroform)

-

A non-nucleophilic base (to act as an acid scavenger, e.g., pyridine or triethylamine)

General Procedure:

-

Dissolution: Dissolve this compound in an appropriate anhydrous solvent in a reaction vessel equipped for stirring and operation under an inert atmosphere.

-

Base Addition: Add the base to the solution.

-

Acylation: Slowly add a solution of adipoyl chloride (approximately 0.5 molar equivalents) to the reaction mixture, often with cooling to control the exothermic reaction.

-

Reaction: Allow the reaction to proceed, which may involve stirring at room temperature or gentle heating under reflux until completion (monitored by techniques like TLC or HPLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically subjected to aqueous workup to remove the base hydrochloride salt and unreacted starting materials. The final product, Iodipamide, is then isolated and purified, often through recrystallization.

Preparation of Polymeric Hydrogels

This compound is also utilized in materials science to prepare specialized polymeric hydrogel particles.[2] These hydrogels are employed in medical procedures for vascular embolization, a technique used to block blood vessels for therapeutic purposes. The amino and carboxylic acid groups on the molecule provide reactive handles for polymerization and cross-linking, while the iodine atoms can impart radiopacity to the resulting polymer, allowing it to be visualized under X-ray.

References

- 1. Iodipamide Meglumine | C34H48I6N4O16 | CID 636408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iodipamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]

- 4. Adipiodon | C20H14I6N2O6 | CID 3739 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 3-Amino-2,4,6-triiodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 3-Amino-2,4,6-triiodobenzoic acid, a molecule of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct quantitative spectral data for this specific compound in publicly accessible databases, this guide presents data for structurally related compounds to offer valuable comparative insights. Furthermore, it outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra and explores a plausible biological signaling pathway potentially modulated by this class of iodinated molecules.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of aromatic compounds are highly sensitive to the nature and position of substituents on the benzene ring. For this compound, the presence of three bulky iodine atoms, an amino group, and a carboxylic acid group will significantly influence the chemical shifts of the aromatic proton and carbon atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic-H | 7.5 - 8.5 | Singlet | The single aromatic proton is expected to be significantly deshielded due to the cumulative electron-withdrawing effects of the three iodine atoms and the carboxylic acid group. |

| Amino-H | 4.0 - 6.0 | Broad Singlet | The chemical shift of the amine protons can vary depending on the solvent and concentration. The peak is often broad due to quadrupole broadening and exchange. |

| Carboxylic-H | 10.0 - 13.0 | Broad Singlet | The carboxylic acid proton is typically highly deshielded and exhibits a broad signal. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-COOH | 165 - 175 | The carboxylic acid carbon is expected in this region. |

| C-NH₂ | 145 - 155 | The carbon atom attached to the amino group. |

| C-I | 80 - 100 | The carbon atoms attached to the iodine atoms are expected to be significantly shielded. |

| Aromatic C | 120 - 140 | The remaining aromatic carbon atoms. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The exact positions of these bands can be influenced by intermolecular interactions in the solid state.

Table 3: Predicted FTIR Spectral Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |

| N-H stretch (Amine) | 3300-3500 | Medium |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium to Strong |

| C-N stretch (Amine) | 1250-1350 | Medium |

| C-I stretch | 500-600 | Medium to Strong |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra of solid samples like this compound.

NMR Spectroscopy of a Solid Sample

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the solid compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dry, powdered this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Complete dissolution is crucial for high-resolution spectra.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled experiment to simplify the spectrum and enhance sensitivity.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of the solid compound to identify its functional groups.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

-

Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Biological Signaling Pathways

As a member of the iodinated contrast media (ICM) family, this compound may interact with various biological signaling pathways, potentially leading to cellular stress and adverse effects. The high iodine content and the overall molecular structure are key determinants of these interactions.

Iodinated contrast media have been shown to induce a range of cellular responses, including oxidative stress, inflammation, and apoptosis.[1][2][3][4] These effects are often initiated by the direct interaction of the contrast agent with cellular components or by the generation of reactive oxygen species (ROS).

A plausible signaling cascade initiated by an iodinated contrast agent like this compound could involve the activation of stress-related pathways. For instance, increased intracellular ROS can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as the p38 and JNK pathways, which in turn can trigger downstream events leading to inflammation and apoptosis. Furthermore, ICM can directly impact mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c.

References

- 1. Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal pathways involved in contrast-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-2,4,6-triiodobenzoic Acid

This technical guide provides a comprehensive overview of 3-Amino-2,4,6-triiodobenzoic acid, a key compound in pharmaceutical research and development. The document details its chemical properties, a thorough experimental protocol for its synthesis, and insights into its potential biological mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound with the following key characteristics:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄I₃NO₂ | [1][2][3] |

| Molecular Weight | 514.83 g/mol | [1][2][4] |

| CAS Number | 3119-15-1 | [1][2][3] |

| Appearance | Light yellow to tan powder | [2] |

| IUPAC Name | This compound | [1][4] |

| Melting Point | 197-199 °C |

Experimental Protocols: Synthesis of this compound

The following protocol outlines a representative method for the synthesis of this compound via the iodination of m-aminobenzoic acid.[2]

Materials and Reagents:

-

m-Aminobenzoic acid

-

30% Hydrochloric acid (HCl)

-

Iodine monochloride (ICl) solution

-

20% Sodium chloride (NaCl) solution

-

Sodium metabisulfite (Na₂S₂O₅)

-

40% Sodium hydroxide (NaOH) solution

-

Activated carbon

-

Deionized water

Procedure:

-

Initial Reaction Setup:

-

Charge a suitable reaction vessel with m-aminobenzoic acid.

-

Adjust the pH of the mixture to 2-3 by adding 30% hydrochloric acid.

-

To this acidic mixture, add a solution of iodine monochloride in 20% sodium chloride.

-

-

Iodination Reaction:

-

Stir the reaction mixture at room temperature for 3 hours.

-

Slowly increase the temperature of the mixture to 85-90°C.

-

Maintain this temperature for 5-6 hours. The reaction is considered complete when the melting point of a solid sample exceeds 180°C.

-

-

Quenching and Crude Product Isolation:

-

Upon completion of the reaction, add a sufficient amount of sodium metabisulfite to quench any free iodine.

-

Filter the resulting suspension and wash the filter cake thoroughly with water to obtain the crude this compound.

-

-

Purification via Salt Formation:

-

Transfer the crude product to a clean vessel and add 40% sodium hydroxide solution and water to form the sodium salt.

-

Heat the mixture to 60°C to ensure complete dissolution.

-

Allow the solution to cool to below 25°C to crystallize the sodium salt.

-

Filter the solution to collect the lavender, scale-like crystals of the sodium salt of the product.

-

-

Final Product Isolation and Decolorization:

-

Dissolve the collected crystals in 5-6 times their volume of water and heat to 60-70°C.

-

Add 2% activated carbon to the solution for decolorization and filter the hot solution.

-

Adjust the pH of the filtrate to 2-3 with hydrochloric acid to precipitate the purified this compound.

-

Isolate the final product by filtration, wash the filter cake with water, and dry to yield the purified compound.

-

Visualized Workflows and Pathways

To further elucidate the experimental and biological aspects of this compound, the following diagrams are provided.

References

Potential Derivatives of 3-Amino-2,4,6-triiodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential derivatives of 3-Amino-2,4,6-triiodobenzoic acid, a core structure in the development of various diagnostic and therapeutic agents. The document details the synthesis, physicochemical properties, and biological activities of key derivatives, with a focus on their application as X-ray contrast media. Experimental protocols for the synthesis of representative compounds and an exploration of the potential signaling pathways involved in their biological effects are also presented.

Introduction

This compound is a heavily substituted benzene ring, with its three iodine atoms conferring high radiopacity, making it a cornerstone for the development of X-ray contrast agents. The amino and carboxylic acid functional groups provide reactive handles for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored physicochemical and biological properties. These modifications aim to enhance water solubility, reduce toxicity, and improve target specificity. This guide explores the landscape of these derivatives, providing researchers with a foundational understanding for the design and development of novel compounds.

Classes of Derivatives and Their Properties

The primary modifications of this compound involve acylation of the amino group and esterification or amidation of the carboxylic acid group. These modifications give rise to several classes of derivatives, each with distinct characteristics.

N-Acyl Derivatives

Acylation of the 3-amino group is a common strategy to modulate the lipophilicity and biocompatibility of the parent compound. A variety of acyl groups, ranging from simple aliphatic to more complex aromatic moieties, have been introduced.

Amide and Ester Derivatives

The carboxylic acid functionality can be converted to amides or esters to alter solubility, stability, and pharmacokinetic profiles. The choice of the amine or alcohol used in these modifications plays a crucial role in determining the overall properties of the resulting derivative.

Symmetrical Bifunctional Analogs

Dimerization of the this compound core through a linking moiety can lead to the formation of symmetrical bifunctional analogs. These larger molecules often exhibit altered distribution and excretion patterns.

Table 1: Physicochemical Properties of Selected this compound Derivatives

| Compound ID | Derivative Class | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |

| 1 | Parent Compound | C₇H₄I₃NO₂ | 514.83 | 2.7 |

| 2 | N-Acetyl Derivative | C₉H₆I₃NO₃ | 556.86 | - |

| 3 | N-Propionyl Derivative | C₁₀H₈I₃NO₃ | 570.89 | - |

| 4 | Methyl Ester | C₈H₆I₃NO₂ | 528.85 | - |

| 5 | Ethyl Ester | C₉H₈I₃NO₂ | 542.88 | - |

Table 2: In Vitro Cytotoxicity of Selected Triiodobenzoic Acid Derivatives

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Diatrizoate | Human Lymphocytes | Micronuclei Induction | Concentration-dependent increase | [1] |

| 3-Amino-5-acetamido-2,4,6-triiodobenzoate | - | Mutagenicity & Cytotoxicity | Observed | [2] |

| 3,5-Diamino-2,4,6-triiodobenzoate | - | Mutagenicity & Cytotoxicity | Observed | [2] |

Note: Specific IC₅₀ values for a comprehensive series of this compound derivatives are not available in the cited literature. The table reflects the reported cytotoxic effects of related compounds.

Experimental Protocols

The following protocols are based on methodologies described in the patent literature for the synthesis of N-acyl derivatives of this compound.

General Procedure for N-Acylation

This procedure describes the acylation of the 3-amino group using an acid chloride.

dot

Caption: Synthetic workflow for N-acylation.

Materials:

-

3-Amino-2,4,6-triiodobenzoyl chloride

-

Appropriate acid chloride (e.g., succinic acid monomethyl ester chloride)

-

Inert solvent (e.g., chloroform)

Procedure:

-

Dissolve 3-Amino-2,4,6-triiodobenzoyl chloride in an inert solvent such as chloroform.

-

Add the acid chloride dropwise to the solution while stirring and heating under reflux.

-

Continue heating until the evolution of hydrogen chloride gas ceases.

-

Concentrate the reaction mixture to induce crystallization of the product.

-

Collect the crystalline product by filtration.

General Procedure for Amidation of the Carboxylic Acid Group

This procedure outlines the conversion of the N-acylated intermediate to the corresponding amide.

dot

Caption: General workflow for amidation.

Materials:

-

N-Acyl-3-amino-2,4,6-triiodobenzoyl chloride

-

Amine (e.g., aqueous ammonia, diethylamine)

-

Solvent (e.g., dioxane)

-

Sodium hydroxide solution (for saponification, if applicable)

-

Acid (for acidification)

Procedure:

-

Dissolve the N-Acyl-3-amino-2,4,6-triiodobenzoyl chloride in a suitable solvent like dioxane.

-

Add the desired amine to the solution. The reaction may be carried out at room temperature or under reflux, depending on the reactivity of the amine.

-

After the reaction is complete, if an ester group is present and the free acid is desired, perform an alkaline saponification by adding sodium hydroxide solution and heating.

-

Acidify the reaction mixture to precipitate the final amide product.

-

Collect the product by filtration.

Potential Signaling Pathways

The biological effects of iodinated contrast media, including derivatives of this compound, are often associated with cellular stress, particularly in renal cells. While specific signaling pathways for individual derivatives are not extensively characterized, the general mechanisms of iodinated contrast media-induced cytotoxicity are thought to involve the generation of reactive oxygen species (ROS).

dot

Caption: ROS-mediated cytotoxicity pathway.

An increase in intracellular ROS can lead to the modulation of several key signaling pathways:

-

Inhibition of Pro-survival Pathways: ROS can suppress the activity of pro-survival signaling pathways such as the Akt and ERK pathways.

-

Activation of Stress-activated Pathways: Conversely, ROS can activate stress-activated protein kinase pathways, including p38 MAPK and JNK.

-

Induction of Inflammatory Pathways: The NF-κB pathway, a key regulator of inflammation, can also be activated by oxidative stress.

The culmination of these signaling events can lead to a cellular state that favors apoptosis, or programmed cell death, contributing to the observed cytotoxicity of these compounds.

Conclusion and Future Directions

Derivatives of this compound remain a fertile ground for the development of new diagnostic and potentially therapeutic agents. The synthetic versatility of the core structure allows for extensive chemical modification to optimize properties such as radiopacity, solubility, and toxicity. Future research in this area should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: Comprehensive studies are needed to quantitatively correlate chemical modifications with biological activity and toxicity. This will enable the rational design of safer and more effective compounds.

-

Elucidation of Specific Mechanisms of Action: Investigating the precise molecular targets and signaling pathways of individual derivatives will provide a deeper understanding of their biological effects and may uncover novel therapeutic applications.

-

Development of Targeted Derivatives: The conjugation of these iodinated scaffolds to targeting moieties could lead to the development of agents for specific imaging of diseases or for targeted drug delivery.

By leveraging the foundational knowledge presented in this guide, researchers can continue to innovate and develop the next generation of this compound derivatives for a range of applications in medicine and beyond.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-2,4,6-triiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a straightforward and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Amino-2,4,6-triiodobenzoic acid. The described protocol is suitable for various applications, including pharmaceutical quality control, impurity profiling, and pharmacokinetic studies. The method utilizes a Newcrom R1 column and a simple isocratic mobile phase, ensuring reliable and reproducible results.

Introduction

This compound is a key intermediate in the synthesis of various iodinated contrast agents used in medical imaging. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of drug substances and their impurities. This document provides a detailed protocol for the HPLC analysis of this compound.

Experimental Protocol

This method is based on a reverse-phase HPLC separation with UV detection.

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase column with low silanol activity).

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Optional (for MS compatibility): Formic acid (analytical grade)

-

2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Column | Newcrom R1 (5 µm, 4.6 x 150 mm) |

| Mobile Phase | Acetonitrile and water with phosphoric acid |

| Detection | UV at a suitable wavelength (to be determined by UV scan of the analyte) |

| Flow Rate | 1.0 mL/min (typical, may require optimization) |

| Injection Volume | 10 µL (typical, may require optimization) |

| Column Temperature | 30 °C (typical, may require optimization) |

| Run Time | Approximately 10 minutes (may vary based on system and exact conditions) |

3. Preparation of Solutions

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, water, and a small amount of phosphoric acid. The exact ratio should be optimized to achieve the desired retention time and peak shape. For mass spectrometry applications, replace phosphoric acid with formic acid. Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration levels for calibration.

-

Sample Solution Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in the mobile phase. For formulated products, an appropriate extraction procedure may be necessary. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.

4. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the standard solutions at different concentration levels to construct a calibration curve.

-

Inject the sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in tables for clarity and easy comparison.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | |

| Theoretical Plates | ≥ 2000 | |

| %RSD of Peak Area (n=6) | ≤ 2.0% |

Table 2: Calibration Data

| Concentration (µg/mL) | Peak Area |

| Level 1 | |

| Level 2 | |

| Level 3 | |

| Level 4 | |

| Level 5 | |

| Correlation Coefficient (r²) | ≥ 0.999 |

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis method.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method is a reliable and efficient tool for the analysis of this compound. The simple mobile phase and robust column chemistry provide for a scalable method that can be adapted for various analytical needs, from routine quality control to more demanding research applications. This method can also be adapted for use with mass spectrometry detection by substituting phosphoric acid with formic acid in the mobile phase.

protocol for the synthesis of Diatrizoic acid using 3-Amino-2,4,6-triiodobenzoic acid

Introduction

Diatrizoic acid, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, is a widely used iodinated X-ray contrast medium in diagnostic radiography.[1] It is typically formulated as a sterile aqueous solution of its salts, diatrizoate meglumine and diatrizoate sodium, for various imaging procedures including gastrointestinal studies, angiography, and urography.[1] The synthesis of Diatrizoic acid is a multi-step process, with a key final step involving the diacetylation of 3,5-diamino-2,4,6-triiodobenzoic acid.[2] This document outlines a detailed protocol for the N-acetylation of 3,5-diamino-2,4,6-triiodobenzoic acid to produce Diatrizoic acid. While the user's request specified 3-Amino-2,4,6-triiodobenzoic acid as the starting material, the synthesis of Diatrizoic acid (a di-acetylated compound) correctly starts from 3,5-diamino-2,4,6-triiodobenzoic acid. Incomplete acetylation during this process can lead to the formation of impurities such as 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid.[2][3]

Experimental Protocol

This protocol details the N-acetylation of 3,5-diamino-2,4,6-triiodobenzoic acid to synthesize Diatrizoic acid.

Materials and Reagents:

-

3,5-diamino-2,4,6-triiodobenzoic acid

-

Acetic anhydride

-

Acetic acid

-

Trifluoroacetic acid (catalyst)

-

Deionized water

-

Acetonitrile or Methanol (for purification)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge 500 mL of acetic anhydride, 262.5 g of acetic acid (4.375 mol), and 2.5 g of Trifluoroacetic acid at room temperature.[1]

-

Heating: Raise the temperature of the reaction mixture to 45°C and stir for 20 minutes.[1]

-

Addition of Starting Material: Cool the reaction mass to 20°C and then add 250 g of 3,5-diamino-2,4,6-triiodobenzoic acid.[1]

-

Reaction: Heat the mixture to 80°C and maintain this temperature for 2 hours, ensuring continuous stirring.[1] The acetylation is typically conducted at elevated temperatures, for example between 50-90°C.[3]

-

Work-up: After the reaction is complete, cool the mixture to 5-10°C.[1]

-

Precipitation: Quench the reaction by adding water and stir the mixture for approximately 60 minutes at 5-10°C to precipitate the crude Diatrizoic acid.[1]

-

Isolation: Filter the precipitated solid to obtain the crude product.[1]

Purification:

-

Recrystallization: The crude Diatrizoic acid can be purified by recrystallization. A suitable solvent system is a mixture of acetonitrile and water or methanol and water.[1]

-

Procedure: Add the crude product to the chosen solvent mixture (e.g., a 3:9 ratio of acetonitrile to water) and stir for 3 to 4 hours at a temperature of 35-45°C.[1]

-

Final Product: Filter the purified solid and dry it to obtain pure 3,5-diacetamido-2,4,6-triiodobenzoic acid.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of Diatrizoic acid.

| Parameter | Value | Reference |

| Starting Material | 3,5-diamino-2,4,6-triiodobenzoic acid (250 g) | [1] |

| Reagents | Acetic anhydride (500 mL) | [1] |

| Acetic acid (262.5 g, 4.375 mol) | [1] | |

| Trifluoroacetic acid (2.5 g) | [1] | |

| Reaction Temperature | 80°C | [1] |

| Reaction Time | 2 hours | [1] |

| Crude Product Yield | 260 g (90%) | [1] |

| Purity of Crude Product (HPLC) | 99.20% | [1] |

| Purification Solvent | Acetonitrile:Water or Methanol:Water | [1] |

| Purification Temperature | 35-45°C | [1] |

| Purification Time | 3-4 hours | [1] |

| Final Product Yield (after purification) | 248.0 g (95% recovery from crude) | [1] |

| Final Product Purity (HPLC) | 99.68% | [1] |

Mandatory Visualization

Caption: Workflow for the synthesis of Diatrizoic acid.

References

Application Notes and Protocols for the Synthesis of X-ray Contrast Media Utilizing 3-Amino-2,4,6-triiodobenzoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of iodinated X-ray contrast media, with a focus on the pivotal role of 3-amino-2,4,6-triiodobenzoic acid and its derivatives. The information is intended to guide researchers in the development and optimization of synthetic routes to these important diagnostic agents.

Introduction

Iodinated aromatic compounds are the cornerstone of modern X-ray contrast media due to the high atomic weight and electron density of iodine, which effectively attenuates X-rays. This compound serves as a crucial scaffold for the synthesis of a variety of ionic and non-ionic contrast agents. This document outlines the synthetic pathways starting from the basic building blocks to the final, highly functionalized molecules used in clinical practice, such as Diatrizoic Acid and Iohexol.

Synthesis of Key Intermediates

Synthesis of 3,5-Diamino-2,4,6-triiodobenzoic Acid

A key intermediate in the synthesis of certain X-ray contrast agents like Diatrizoic Acid is 3,5-diamino-2,4,6-triiodobenzoic acid. Its synthesis from 3,5-diaminobenzoic acid is a critical step.

Reaction Scheme:

Figure 1: Synthesis of 3,5-Diamino-2,4,6-triiodobenzoic Acid.

Experimental Protocol: Iodination of 3,5-Diaminobenzoic Acid [1]

This protocol describes the iodination of 3,5-diaminobenzoic acid to produce 3,5-diamino-2,4,6-triiodobenzoic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3,5-Diaminobenzoic Acid | 152.15 | 50.0 g | 0.329 |

| Purified Water | 18.02 | 2100 mL | - |

| Sulfuric Acid | 98.08 | 50.0 g | 0.510 |

| Potassium Iodide (KI) | 166.00 | 180.0 g | 1.084 |

| 30% Hydrogen Peroxide (H₂O₂) | 34.01 | 119.2 g | 1.051 |

| 10% Sulfurous Acid Solution | - | As needed | - |

| Saturated Ammonium Chloride Solution | - | 750 g | - |

| Concentrated Ammonia Water | - | As needed | - |

Procedure:

-

In a 5L jacketed reaction vessel, add 3,5-diaminobenzoic acid (50.0 g) and purified water (2100 mL).

-

Slowly add sulfuric acid (50.0 g) to the mixture.

-

Add potassium iodide (180.0 g).

-

Maintain the temperature at 30°C and add 30% hydrogen peroxide (119.2 g) dropwise.

-

After the addition is complete, raise the temperature to 55°C and maintain for 3 hours.

-

Cool the reaction mixture to 20-25°C.

-

Add a 10% sulfurous acid aqueous solution dropwise until a potassium iodide-starch paper test indicates the absence of oxidizing agents.

-

Stir for 30 minutes and then filter the crude product.

-

The crude product can be further purified by forming the ammonium salt. Transfer the crude product to a 2L jacketed bottle and add saturated aqueous ammonium chloride solution (750 g).

-

Adjust the pH to 8 with concentrated ammonia water and stir at 20°C for 3 hours to form the light brown ammonium salt, which is then filtered.

-

The ammonium salt is then acidified to yield the purified intermediate.

Synthesis of Diatrizoic Acid

Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid) is an ionic X-ray contrast agent synthesized from 3,5-diamino-2,4,6-triiodobenzoic acid through acetylation.

Reaction Scheme:

Figure 2: Synthesis of Diatrizoic Acid.

Experimental Protocol: Acetylation of 3,5-Diamino-2,4,6-triiodobenzoic Acid

This protocol is a general procedure for the N-acetylation of 3,5-diamino-2,4,6-triiodobenzoic acid.

Materials:

| Reagent | Amount |

| 3,5-Diamino-2,4,6-triiodobenzoic Acid | 250 g |

| Acetic Anhydride | 500 mL |

| Acetic Acid | 262.5 g |

| Trifluoroacetic Acid | 2.5 g |

Procedure:

-

In a suitable reaction vessel, combine acetic anhydride (500 mL), acetic acid (262.5 g), and trifluoroacetic acid (2.5 g) at room temperature.

-

Add 3,5-diamino-2,4,6-triiodobenzoic acid (250 g) to the mixture.

-

Raise the temperature of the reaction mixture to 45°C and stir for 20 minutes.

-

Continue to heat the mixture to 50-55°C and maintain for 2 hours.

-

Monitor the reaction by HPLC until the starting material is consumed.

-

Cool the reaction mixture to 5-10°C and stir for 1 hour.

-

The crude diatrizoic acid will precipitate and can be collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile:water.

Synthesis of Iohexol Precursors

Iohexol is a non-ionic X-ray contrast agent. Its synthesis involves the use of derivatives of this compound. A key precursor is 3-amino-5-(N-(2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoic acid.

Reaction Scheme:

Figure 3: Synthesis of an Iohexol Precursor.

Experimental Protocol: Synthesis of an Iohexol Intermediate [2][3]

This multi-step protocol outlines the synthesis of a key intermediate for Iohexol.

Part 1: Esterification and Acetylation [3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-amino-5-(2,3-dihydroxy-n-propylcarbamoyl)-2,4,6-triiodobenzoic acid | 633.93 | 40.0 g | 0.063 |

| Acetic Acid | 60.05 | 200 mL | - |

| Acetic Anhydride | 102.09 | 34 mL | 0.362 |

| Concentrated Sulfuric Acid | 98.08 | 0.5 mL | - |

Procedure:

-

In a 500 mL reaction flask, add 3-amino-5-(2,3-dihydroxy-n-propylcarbamoyl)-2,4,6-triiodobenzoic acid (40.0 g), acetic acid (200 mL), acetic anhydride (34 mL), and concentrated sulfuric acid (0.5 mL).

-

Heat the mixture to 65°C and stir for 24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the solid product, wash with water until the pH is neutral, and dry to obtain 3-acetylamino-5-(2,3-diacetoxy-n-propylcarbamoyl)-2,4,6-triiodobenzoic acid.

-

Yield: 43.0 g (89.6%).

Part 2: Acyl Chloride Formation [2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-acetylamino-5-(2,3-diacetoxy-n-propylcarbamoyl)-2,4,6-triiodobenzoic acid | 758.04 | 40.0 g | 0.0528 |

| Chloroform | 119.38 | 200 mL | - |

| Pyridine | 79.10 | 2 mL | - |

| Triphosgene | 296.75 | 62.0 g | 0.209 |

Procedure:

-

In a 500 mL reaction flask equipped with a dry condenser, add the product from Part 1 (40.0 g), chloroform (200 mL), and pyridine (2 mL).

-

Stir and heat to reflux at 70°C.

-

Slowly add a solution of triphosgene (62.0 g) in chloroform (200 mL) dropwise over 6 hours.

-

After the addition is complete, continue stirring at reflux for 3 hours.

-

Monitor the reaction by TLC.

-

Evaporate the solvent under reduced pressure to obtain the acyl chloride as a light yellow solid.

-

Yield: 38.4 g (93.7%).

This acyl chloride is a versatile intermediate that can be further reacted with aminodiols to construct the final side chains of non-ionic contrast agents like Iohexol.

Summary of Quantitative Data

The following tables summarize the quantitative data from the described protocols.

Table 1: Synthesis of 3,5-Diamino-2,4,6-triiodobenzoic Acid

| Reactant | Molar Mass ( g/mol ) | Amount | Moles |

| 3,5-Diaminobenzoic Acid | 152.15 | 50.0 g | 0.329 |

| Potassium Iodide | 166.00 | 180.0 g | 1.084 |

| 30% Hydrogen Peroxide | 34.01 | 119.2 g | 1.051 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | - |

| 3,5-Diamino-2,4,6-triiodobenzoic Acid | 529.86 | 174.3 | - |

Table 2: Synthesis of Diatrizoic Acid

| Reactant | Amount |

| 3,5-Diamino-2,4,6-triiodobenzoic Acid | 250 g |

| Acetic Anhydride | 500 mL |

| Acetic Acid | 262.5 g |

| Product | - |

| Diatrizoic Acid | - |

Table 3: Synthesis of Iohexol Intermediate (Part 1)

| Reactant | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |

| 3-amino-5-(2,3-dihydroxy-n-propylcarbamoyl)-2,4,6-triiodobenzoic acid | 633.93 | 40.0 g | 0.063 | 89.6 |

| Product | Molar Mass ( g/mol ) | Actual Yield (g) | - | - |

| 3-acetylamino-5-(2,3-diacetoxy-n-propylcarbamoyl)-2,4,6-triiodobenzoic acid | 758.04 | 43.0 g | - | - |

Table 4: Synthesis of Iohexol Intermediate (Part 2)

| Reactant | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |

| 3-acetylamino-5-(2,3-diacetoxy-n-propylcarbamoyl)-2,4,6-triiodobenzoic acid | 758.04 | 40.0 g | 0.0528 | 93.7 |

| Product | Molar Mass ( g/mol ) | Actual Yield (g) | - | - |

| 3-acetylamino-5-(2,3-diacetoxy-n-propylcarbamoyl)-2,4,6-triiodobenzoyl chloride | 776.49 | 38.4 g | - | - |

Conclusion

The synthesis of X-ray contrast media from this compound and its derivatives involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. The protocols and data presented here provide a foundation for researchers to develop and optimize the synthesis of these vital diagnostic agents. Further research into more direct and efficient methods for the synthesis of the core tri-iodinated aminobenzoic acids is warranted to improve the overall efficiency and cost-effectiveness of production.

References

Application Notes and Protocols for the Derivatization of 3-Amino-2,4,6-triiodobenzoic Acid for Analytical Purposes

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,4,6-triiodobenzoic acid is a key intermediate in the synthesis of various iodinated contrast media. As an aromatic amino acid, its analysis is crucial for quality control, impurity profiling, and pharmacokinetic studies. Due to its structure, direct analysis by methods such as High-Performance Liquid Chromatography (HPLC) with UV detection is feasible. However, for enhanced sensitivity and selectivity, particularly at low concentrations, derivatization of the amino group is a common strategy. This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes.

Analytical Considerations

The analytical approach for this compound often involves reversed-phase HPLC. While the molecule possesses a chromophore allowing for UV detection, derivatization can significantly improve detection limits, especially when using fluorescence detectors. The choice of derivatization reagent depends on the analytical instrumentation available and the specific requirements of the assay.

Derivatization Strategies

Pre-column derivatization is the most common approach for amino acid analysis. This involves reacting the analyte with a labeling reagent prior to injection into the HPLC system. Several reagents are commercially available for the derivatization of primary amines.

Common Derivatization Reagents:

-

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a rapid and sensitive method.

-

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives.

-

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A popular reagent that reacts with primary and secondary amines to yield stable, fluorescent derivatives that are well-resolved by reversed-phase HPLC.[1][2][3]

-

2,4-Dinitrofluorobenzene (DNFB): Reacts with primary and secondary amino acids to form stable derivatives detectable by UV.[2]

Experimental Protocols

The following are generalized protocols that can be adapted for the derivatization of this compound. Optimization will be required for specific applications.

Protocol 1: Derivatization with o-Phthalaldehyde (OPA)

This protocol describes the pre-column derivatization of this compound using OPA for fluorescence detection.

Materials:

-

This compound standard or sample

-

Boric acid buffer (0.4 M, pH 10.2)

-